3-Butyl-1,3-oxazolidine
Description
Significance of the 1,3-Oxazolidine Scaffold in Contemporary Organic Synthesis
The 1,3-oxazolidine scaffold is a cornerstone in modern organic synthesis, valued for its role in creating complex molecular architectures with a high degree of stereocontrol. nih.govwilliams.edu This structural motif is present in numerous natural products and medicinally important compounds. mdpi.comrsc.org
Chiral oxazolidines are extensively utilized as auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. williams.edursc.orgacs.org This approach is fundamental in producing enantiomerically pure compounds, which is often crucial for biological activity. williams.edu The predictable stereochemical induction offered by chiral oxazolidine (B1195125) auxiliaries makes them a reliable choice for a wide range of transformations, including:
Alkylations williams.edu
Aldol (B89426) reactions rsc.org
Epoxidations acs.org
Hydrogenations acs.org
The diastereomeric products formed through the use of these auxiliaries can typically be separated, allowing for the isolation of the desired enantiomerically pure product after the auxiliary is cleaved. williams.edu
In addition to their use as chiral auxiliaries, 1,3-oxazolidines are also employed as chiral ligands in asymmetric catalysis. rsc.orgacs.orgrsc.org The rigid and sterically tunable structure of the oxazolidine ring, which can feature multiple chiral centers, has led to the development of novel and effective ligands for a variety of metal-catalyzed asymmetric reactions. rsc.orgrsc.org These reactions include asymmetric alkylations, alkynylations, allylic alkylations, and cycloadditions. rsc.orgresearchgate.net The modular synthesis of these ligands from readily available amino alcohols further enhances their appeal and utility in the field. rsc.orgresearchgate.net
General Overview of Substituted 1,3-Oxazolidine Derivatives in Advanced Synthesis
Substituted 1,3-oxazolidines are key intermediates in the synthesis of complex molecules. The ability to introduce a wide variety of substituents at different positions on the oxazolidine ring allows for fine-tuning of the molecule's properties and reactivity. This has led to the development of numerous synthetic methodologies for accessing these valuable compounds.
Recent advancements in synthetic chemistry have provided efficient routes to substituted 1,3-oxazolidines. For instance, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives yields stereoselective 2,4- and 2,5-disubstituted 1,3-oxazolidines. nih.govacs.org Additionally, one-pot syntheses using chiral catalysts, such as chiral magnesium phosphate (B84403), have been developed for the asymmetric synthesis of 1,3-oxazolidines with high yields and excellent enantioselectivity. acs.orgorganic-chemistry.orgnih.gov Multi-component reactions also offer an efficient pathway to highly substituted and optically pure 1,3-oxazolidine derivatives. mdpi.com
Focus on 3-Butyl-1,3-oxazolidine
The specific compound, this compound, possesses the characteristic five-membered ring with a butyl group attached to the nitrogen atom.
| Property | Value |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.200 g/mol |
| PSA (Polar Surface Area) | 12.47 Ų |
| LogP | 1.01410 |
| Table 1: Chemical and Physical Properties of this compound. chemsrc.com |
Another closely related compound is 3-butyl-2-(1-ethylpentyl)-oxazolidine, which features additional substitution at the 2-position of the oxazolidine ring. ontosight.ai This compound is noted for its moderate basicity and ability to form complexes with metal ions. ontosight.ai It is synthesized through the reaction of a diamine with a dicarboxylic acid or an ester, followed by cyclization and alkylation. ontosight.ai
A derivative, this compound-2,4-dione, presents a different functionalization of the core structure.
| Property | Value |
| Molecular Formula | C7H11NO3 |
| Molecular Weight | 157.17 g/mol |
| Exact Mass | 157.07389321 Da |
| Polar Surface Area | 46.6 Ų |
| Table 2: Properties of this compound-2,4-dione. nih.gov |
Research Findings on Substituted Oxazolidines
Research into substituted oxazolidines continues to reveal their broad utility. For example, 3-dichloroacetyl derivatives have been shown to act as herbicide safeners. In the realm of materials science, certain alkyl-substituted oxazolidines are investigated for their potential to enhance passive diffusion across lipid bilayers. Furthermore, oxazolidines like 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine (B122541) are used as moisture scavengers in industrial applications such as urethane (B1682113) coatings.
The synthesis of various 3-alkyl oxazolidines derived from 2-hydroxymethyl piperidine (B6355638) has been explored for their use as analytical standards for detecting volatile aldehydes. acs.org These compounds are typically formed through the condensation of 2-hydroxymethylpiperidine with different aldehydes under mild conditions. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1630-74-6 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-butyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-8-5-6-9-7-8/h2-7H2,1H3 |
InChI Key |
LJMBYOFLHIOEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Oxazolidines with Relevance to 3 Butyl 1,3 Oxazolidine
Classic Condensation Reactions for 1,3-Oxazolidine Ring Formation
The foundational and most direct route to the 1,3-oxazolidine core, and by extension 3-Butyl-1,3-oxazolidine, involves the condensation reaction between a β-amino alcohol and a carbonyl compound. This reaction is a cornerstone of heterocyclic chemistry and can be adapted in several ways to achieve the desired product.
Reactions of β-Amino Alcohols with Carbonyl Compounds
The archetypal synthesis of 1,3-oxazolidines proceeds via the reaction of a β-amino alcohol with an aldehyde or a ketone. In the specific case of this compound, the key precursors are 2-(butylamino)ethanol (B91342) and formaldehyde (B43269). This reaction is a reversible condensation process that typically results in the formation of the oxazolidine (B1195125) ring and a molecule of water.
A common and convenient source of formaldehyde for this synthesis is paraformaldehyde, a solid polymer of formaldehyde. The depolymerization of paraformaldehyde in situ provides monomeric formaldehyde, which then readily reacts with the β-amino alcohol. This approach is often favored due to the ease of handling solid paraformaldehyde compared to gaseous formaldehyde or aqueous formalin solutions.
The reaction of 2-(butylamino)ethanol with paraformaldehyde leads to the formation of this compound. The process can be carried out under various conditions, often with heating to facilitate both the depolymerization of paraformaldehyde and the subsequent cyclization. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the product. For instance, a general procedure involves heating the reactants in a suitable solvent, such as toluene (B28343) or benzene, often with a Dean-Stark apparatus to remove the water formed during the reaction.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
| 2-(Butylamino)ethanol | Paraformaldehyde | This compound | Toluene, reflux | Not specified |
In line with the principles of green chemistry, the synthesis of 1,3-oxazolidines, including this compound, can be achieved under catalyst-free and solvent-free conditions. These methods offer advantages in terms of reduced environmental impact, simplified work-up procedures, and often lower costs.
The direct condensation of 2-(butylamino)ethanol with an aldehyde like formaldehyde can proceed by simply heating the neat mixture of reactants. The inherent reactivity of the amine and hydroxyl groups of the β-amino alcohol with the carbonyl group of the aldehyde is often sufficient to drive the reaction to completion, especially when one of the products, water, is removed from the reaction mixture by evaporation at elevated temperatures. While specific data for the solvent-free synthesis of this compound is not extensively detailed in the literature, the general applicability of this method to other 3-alkyl-1,3-oxazolidines suggests its feasibility.
| Reactant 1 | Reactant 2 | Condition | Product |
| 2-(Butylamino)ethanol | Formaldehyde | Neat, heating | This compound |
This table illustrates the principle of the solvent-free approach. Detailed experimental parameters and yields for this compound require specific investigation.
Condensation with Aldehydes and Ketones
While formaldehyde is the requisite carbonyl compound for the synthesis of the parent this compound (with no substitution at the C2 position), the general condensation reaction can be extended to other aldehydes and ketones. Reacting 2-(butylamino)ethanol with various aldehydes or ketones would result in 2-substituted-3-butyl-1,3-oxazolidines. This highlights the versatility of the condensation reaction for creating a library of related compounds. The reaction mechanism and conditions are generally similar to those for formaldehyde, although the reactivity of the carbonyl compound can influence the reaction rate and equilibrium position.
Advanced One-Pot Synthesis Strategies
More sophisticated synthetic approaches aim to streamline the formation of 1,3-oxazolidines by combining multiple reaction steps into a single operation, often referred to as one-pot synthesis. These strategies can enhance efficiency by avoiding the isolation of intermediates.
Formation via Hemiaminal Intermediates
The mechanism of 1,3-oxazolidine formation from a β-amino alcohol and an aldehyde proceeds through a key intermediate known as a hemiaminal (or carbinolamine). In a one-pot synthesis, the conditions are optimized to facilitate the initial nucleophilic attack of the secondary amine of 2-(butylamino)ethanol on the carbonyl carbon of formaldehyde. This initial addition reaction forms an unstable N,O-acetal, the hemiaminal.
This hemiaminal intermediate is typically not isolated. Under the reaction conditions, it readily undergoes an intramolecular cyclization. The hydroxyl group of the hemiaminal acts as a nucleophile, attacking the carbon atom of the transiently formed iminium ion, which is in equilibrium with the hemiaminal. This intramolecular ring-closure, a 5-exo-tet cyclization, results in the formation of the stable five-membered 1,3-oxazolidine ring of this compound, with the concurrent elimination of a water molecule. The entire sequence from reactants to the final product occurs in a single reaction vessel, exemplifying a one-pot process. While this mechanistic pathway is fundamental to all the discussed condensation methods, advanced one-pot strategies focus on optimizing catalysts and conditions to favor the rapid and high-yield conversion through this intermediate.
| Step | Reactants | Intermediate | Product |
| 1 | 2-(Butylamino)ethanol + Formaldehyde | Hemiaminal | - |
| 2 | Hemiaminal | Iminium ion (in equilibrium) | - |
| 3 | Iminium ion (intramolecular attack) | - | This compound + Water |
This table outlines the mechanistic steps in the one-pot formation of this compound.
Annulation Reactions (e.g., Aziridines with Epoxides)
The formation of five-membered heterocyclic rings through [3+2] annulation reactions is a powerful strategy in organic synthesis. nih.gov Aziridines, as three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their inherent ring strain, which makes them susceptible to ring-opening reactions. rsc.orgwikipedia.org They can serve as synthetic equivalents of 1,3-dipoles for [3+2] annulation reactions with various dipolarophiles, including epoxides, to construct the 1,3-oxazolidine core. nih.gov
The reaction between aziridines and epoxides, often catalyzed by a Lewis acid, proceeds through the nucleophilic attack of the aziridine (B145994) nitrogen on an activated epoxide, followed by intramolecular cyclization. This process effectively combines the three-atom aziridine fragment with the two-atom epoxide fragment to build the five-membered oxazolidine ring. organic-chemistry.orgresearchgate.net The high reactivity of aziridines, stemming from their geometric constraints, provides a wealth of synthetic opportunities for creating complex heterocycles. rsc.org
While the direct synthesis of aziridines can sometimes be challenging, methods have been developed to produce them efficiently, for instance, from the corresponding amino alcohols, which can in turn be derived from the ring-opening of epoxides. illinois.edu The subsequent reaction of these aziridines with another epoxide molecule represents a formal [3+2] cycloaddition, leading to the desired oxazolidine product. nih.govresearchgate.net The choice of substituents on both the aziridine and epoxide rings dictates the substitution pattern of the final oxazolidine product.
Multi-Component Reactions for Oxazolidine Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov These reactions align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov
Three-Component Coupling Approaches
Three-component reactions provide a convergent and efficient pathway to substituted 1,3-oxazolidine derivatives. nih.govmdpi.com A notable example is the tin(II) chloride (SnCl₂) catalyzed three-component coupling of an aniline, an epoxide, and paraformaldehyde. rsc.orgresearchgate.net This method is advantageous as it proceeds under moderate temperatures without the need for additives, bases, or oxidants and demonstrates good functional group tolerance. rsc.orgresearchgate.net
Another efficient asymmetric three-component reaction involves anilines, ethyl glyoxalate, and epoxides, which yields highly substituted 1,3-oxazolidine derivatives with good diastereoselectivities and enantioselectivities. nih.govmdpi.com This process operates through a cascade mechanism and has been shown to involve a kinetic resolution of the epoxide, providing access to optically pure compounds. nih.govnih.govmdpi.com
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |
| SnCl₂ | Aniline | Epoxide | Paraformaldehyde | 1,3-Oxazolidine derivative | Simple, no additives required, moderate temperature. rsc.orgresearchgate.net |
| Ti(O-i-Pr)₄ / Chiral Ligand | Aniline | Ethyl Glyoxalate | Epoxide | Chiral 1,3-Oxazolidine derivative | Asymmetric synthesis, high optical purity, kinetic resolution. nih.govmdpi.com |
Four-Component Coupling in Oxazolidinone Synthesis
While not leading directly to 1,3-oxazolidines, four-component reactions are instrumental in the synthesis of the related oxazolidin-2-one structures. These compounds are a significant class of heterocycles with various applications. beilstein-journals.orgnih.gov A prominent example is the copper(I)-catalyzed four-component coupling of amines, aldehydes, terminal alkynes, and carbon dioxide (CO₂). researchgate.net
This reaction proceeds via the carboxylative cyclization of a propargylamine (B41283) intermediate, which is formed in situ from the amine, aldehyde, and alkyne. researchgate.net The subsequent incorporation of CO₂ leads to the formation of the oxazolidin-2-one ring. This strategy allows for the selective synthesis of a variety of substituted (Z)-5-alkylidene-oxazolidin-2-ones. The reaction tolerates a wide range of functional groups on the starting materials. researchgate.net Mechanistic studies have provided insight into the catalytic cycle, identifying key organic and copper(I) coordination complex intermediates. researchgate.net
Environmentally Conscious ("Green Chemistry") Approaches in Oxazolidine Synthesis
Green chemistry principles are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. mdpi.com This involves the use of safer solvents, renewable starting materials, and energy-efficient processes, such as microwave-assisted synthesis and heterogeneous catalysis. mdpi.comresearchgate.netsciresliterature.org
Microwave-Assisted Synthesis under Solvent-Free Conditions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.comias.ac.in The application of microwave irradiation under solvent-free ("dry media") conditions is particularly attractive from a green chemistry perspective, as it eliminates the need for potentially hazardous and volatile organic solvents. oatext.comias.ac.in
This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of oxadiazoles (B1248032) and thiazolidines. ias.ac.inlatakia-univ.edu.syresearchgate.net The reactions are often fast, clean, and economical. oatext.com For instance, the synthesis of new isoxazolidine (B1194047) derivatives has been achieved through microwave-assisted 1,3-dipolar cycloadditions under solvent-free conditions, which surprisingly increased reaction yields compared to reactions run in a solvent. beilstein-archives.org This approach offers a rapid, efficient, and environmentally friendly methodology for constructing heterocyclic rings relevant to the oxazolidine core. oatext.com
| Technique | Key Advantages | Reactants (Example) | Conditions |
| Microwave Irradiation | Rapid reactions, high yields, reduced solvent use, energy efficiency. oatext.comias.ac.in | Aldonitrones, Methacrylate esters | Solvent-free, 60-110°C |
Heterogeneous Catalysis (e.g., Silica (B1680970) Gel, Alumina)
The use of heterogeneous catalysts, such as silica gel (SiO₂) and alumina (B75360) (Al₂O₃), offers significant advantages in organic synthesis, including ease of separation from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. jmaterenvironsci.comnih.gov These solid catalysts align with the principles of green chemistry by reducing waste and improving process efficiency. researchgate.net
Silica gel can function as a Lewis acid and has been shown to catalyze reactions involving the ring-opening of N-acylaziridines to form products like oxazolines. jmaterenvironsci.com Furthermore, silica-supported catalysts, such as sulfuric acid adsorbed on silica gel, are effective in various acid-catalyzed reactions, including condensation and the formation of heterocyclic compounds like dioxolanes. jmaterenvironsci.com Mixed oxide silica-alumina materials are also developed as solid acid catalysts for reactions like esterification. nih.gov The acidic properties and texture of these materials can be tuned by adjusting the Si/Al ratio and the synthesis method (e.g., sol-gel process), making them versatile catalysts for a range of organic transformations relevant to oxazolidine synthesis. nih.govnih.govmdpi.com
| Catalyst | Role | Example Application | Key Features |
| Silica Gel (SiO₂) | Lewis acid | Ring-opening of N-acylaziridines | Mild conditions, solid support. jmaterenvironsci.com |
| Alumina (Al₂O₃) | Solid support, catalyst | Used in various organic syntheses | Heterogeneous, reusable. jmaterenvironsci.com |
| Silica-Alumina (SiO₂-Al₂O₃) | Solid acid catalyst | Esterification reactions | Tunable acidity, mesoporous structure. nih.gov |
Stereoselective Synthesis of 1,3-Oxazolidines
Stereoselective synthesis refers to methodologies that favor the formation of one stereoisomer over another. In the context of 1,3-oxazolidines, this involves controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of stereocenters on the heterocyclic ring.
Diastereoselective Synthesis and Control
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In 1,3-oxazolidine synthesis, this typically involves the influence of pre-existing stereocenters in the starting materials—most commonly a chiral 1,2-amino alcohol—to direct the stereochemical outcome of the cyclization reaction. nih.govnih.gov
One of the most classic and direct methods for forming 1,3-oxazolidines is the condensation of a 1,2-amino alcohol with an aldehyde or ketone. nih.gov When a chiral, enantiomerically pure amino alcohol is used, its inherent chirality can effectively control the stereochemistry of the newly formed stereocenter at the C2 position of the oxazolidine ring. For instance, the reaction of ketones with naturally derived chiral amino alcohols like pseudoephedrine or ephedrine (B3423809) can proceed with a high degree of diastereoselectivity. This substrate-controlled approach is highly effective because the transition state leading to one diastereomer is sterically favored over the other.
A notable study demonstrated the highly diastereoselective synthesis of 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines from the reaction of various ketones with pseudoephedrine. The reaction, facilitated by scandium triflate and 4 Å molecular sieves, consistently produced one major diastereomer.
| Entry | Ketone | Amino Alcohol | Diastereomeric Ratio (d.r.) |
| 1 | Acetone | Pseudoephedrine | >95:5 |
| 2 | Cyclopentanone | Pseudoephedrine | >95:5 |
| 3 | Cyclohexanone | Pseudoephedrine | >95:5 |
| 4 | Acetophenone | Pseudoephedrine | >95:5 |
Data sourced from studies on the condensation of ketones with pseudoephedrine.
Another powerful strategy for achieving diastereoselectivity is through metal-catalyzed reactions. For example, the stereoselective synthesis of 2,4- and 2,5-disubstituted 1,3-oxazolidines has been accomplished via a Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives. nih.gov These transformations are notable for generating cis-disubstituted products with good to excellent diastereoselectivity. nih.gov The stereochemical model for this reaction suggests that the substituents adopt positions in the transition state that minimize steric strain, leading to the preferential formation of the cis product. nih.gov
Furthermore, iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes has been shown to produce oxazolidines with high regio- and diastereoselectivity under mild conditions. organic-chemistry.org Mechanistic studies suggest a stepwise process where the catalyst activates the aziridine, leading to a controlled ring-opening and subsequent cyclization that dictates the final stereochemistry. organic-chemistry.org
Enantioselective Synthesis for Chiral Oxazolidines
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers—chiral molecules that are non-superimposable mirror images. This is particularly crucial when synthesizing chiral compounds from achiral or racemic starting materials. Two primary strategies dominate this field: the use of chiral auxiliaries and mediation by chiral catalysts.
The chiral auxiliary approach is a well-established strategy in asymmetric synthesis. rsc.org It involves temporarily incorporating a chiral molecule (the auxiliary) into a non-chiral substrate. scielo.org.mx This auxiliary then directs a subsequent chemical transformation to occur diastereoselectively, effectively controlling the formation of a new stereocenter on the substrate. scielo.org.mx After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. scielo.org.mx
In the synthesis of 1,3-oxazolidines, this concept is most directly applied through the use of enantiomerically pure 1,2-amino alcohols, which are themselves derived from the chiral pool (e.g., amino acids). researchgate.net In this context, the chiral amino alcohol acts as a "built-in" auxiliary. When it condenses with an achiral aldehyde or ketone, its stereocenters guide the formation of the oxazolidine ring. The chirality is transferred from the amino alcohol to the resulting heterocyclic product. N-acyl-1,3-oxazolidines derived from these reactions are versatile chiral auxiliaries for a wide array of other chemical transformations. researchgate.net The reliability and predictability of stereochemical outcomes make this a cornerstone of asymmetric synthesis. researchgate.net
The use of chiral catalysts is a highly efficient and atom-economical approach to enantioselective synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of 1,3-oxazolidines.
Organocatalysis: Chiral organic molecules that can catalyze reactions without the involvement of a metal are known as organocatalysts. For instance, a novel synthetic route to optically active 1,3-oxazolidines has been developed using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. This method proceeds via a formal [3 + 2] cycloaddition involving an intramolecular aza-Michael addition, providing access to a wide range of chiral 1,3-oxazolidines with varying diastereomeric ratios and good enantioselectivity.
| Entry | R1 | R2 | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | Naphthyl | 99 | 9.1:1 | 63 |
| 2 | 4-MeO-Ph | Naphthyl | 87 | 2.2:1 | 63 |
| 3 | 4-CF3-Ph | Naphthyl | 90 | 4.8:1 | 66 |
| 4 | 4-Br-Ph | Naphthyl | 92 | 4.0:1 | 68 |
Representative data from an organocatalyzed formal [3+2] cycloaddition.
Metal-Based Catalysis: Chiral metal complexes are powerful catalysts for enantioselective transformations. A highly efficient one-pot synthesis of chiral 1,3-oxazolidines has been reported using a chiral magnesium phosphate (B84403) catalyst. acs.org The reaction proceeds through the formation of a hemiaminal intermediate from the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization. acs.org This method provides the desired chiral oxazolidine products in high yields and with excellent enantioselectivities. acs.org
| Entry | Imine Substituent (Ar) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 3a | 98 | 98 |
| 2 | 4-Me-Ph | 3b | 96 | 96 |
| 3 | 4-MeO-Ph | 3c | 95 | 96 |
| 4 | 4-F-Ph | 3d | 98 | 98 |
| 5 | 4-Cl-Ph | 3e | 99 | 99 |
| 6 | 4-Br-Ph | 3f | 99 | 99 |
Data from the chiral magnesium phosphate catalyzed asymmetric one-pot synthesis of 1,3-oxazolidines. acs.org
Another approach involves a multi-component reaction of anilines, ethyl glyoxalate, and epoxides, catalyzed by a chiral titanium complex. This cascade process yields highly substituted chiral 1,3-oxazolidine derivatives with good diastereoselectivities and high enantioselectivities (up to 90% ee). nih.gov This method highlights the power of catalyst-controlled multi-component reactions to build molecular complexity in a single, stereocontrolled operation. nih.gov
Reaction Mechanisms and Pathways Involving 1,3 Oxazolidines, Including 3 Butyl 1,3 Oxazolidine
Mechanistic Elucidation of Oxazolidine (B1195125) Ring Formation
The traditional and most common synthesis of 1,3-oxazolidines involves the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone. mdpi.com This process is typically reversible and involves the formation of key intermediates that dictate the reaction pathway.
The formation of the oxazolidine ring proceeds through a stepwise mechanism involving nucleophilic attack and dehydration. The reaction is initiated by the nucleophilic amine of the 1,2-amino alcohol attacking the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).
This hemiaminal intermediate is often transient and exists in equilibrium with the starting materials and a subsequent iminium ion. The iminium ion is formed by the protonation of the hydroxyl group of the hemiaminal, followed by the elimination of a water molecule. The resulting iminium ion is highly electrophilic.
The final ring-closing step involves the intramolecular nucleophilic attack of the hydroxyl group of the original amino alcohol onto the electrophilic carbon of the iminium ion. This 5-exo-tet cyclization is generally favored and leads to the formation of the five-membered 1,3-oxazolidine ring. nih.govacs.org
An alternative pathway suggests the direct cyclization of the hemiaminal intermediate under mildly basic conditions, bypassing the distinct formation of a stable iminium ion. organic-chemistry.orgorganic-chemistry.orgnih.gov In this route, the hemiaminal, formed from the addition of the alcohol moiety to a pre-formed imine, undergoes intramolecular cyclization to yield the oxazolidine product. organic-chemistry.orgnih.gov Regardless of the precise sequence, both hemiaminals and iminium ions are recognized as crucial intermediates in the mechanistic landscape of oxazolidine formation. acs.org
Tautomerism plays a significant role in the reactions of carbonyl compounds and amines. Specifically, the equilibrium between imine and enamine forms is a key consideration. The condensation of a primary amine with an aldehyde first yields an imine (a compound containing a C=N double bond). youtube.com This imine can, in principle, exist in equilibrium with its tautomeric form, the enamine, which features a C=C double bond adjacent to the nitrogen atom. youtube.com
In the context of oxazolidine synthesis from 1,2-amino alcohols, the crucial intermediate for the ring-closing step is the imine (or the protonated iminium ion). mdpi.com The intramolecular nucleophilic attack by the hydroxyl group occurs at the electrophilic carbon of the C=N bond.
While the imine-enamine tautomerism is possible, the equilibrium generally lies heavily on the side of the imine, which is typically the more thermodynamically stable tautomer. youtube.com However, studies on related systems have shown that reaction conditions and substrate structure can influence this equilibrium. For instance, in certain Schiff bases derived from salicylaldehydes, the enamine tautomer can be significantly populated and even isolated. nih.gov Theoretical calculations have also been used to predict the relative stabilities of imine, enamine, and oxazolidinone intermediates in proline-catalyzed reactions, suggesting that the preferred tautomer can be solvent-dependent. researchgate.net For the standard synthesis of simple 1,3-oxazolidines, the reaction proceeds efficiently through the imine intermediate, and the role of the enamine tautomer is generally considered minor.
Stereochemical Outcomes and Influence of Thermodynamic vs. Kinetic Control
When chiral 1,2-amino alcohols are used as starting materials, the formation of the oxazolidine ring can lead to new stereocenters, making the stereochemical outcome of the reaction a critical aspect. The diastereoselectivity and enantioselectivity of these reactions are often dictated by whether they are under thermodynamic or kinetic control. wikipedia.orgmasterorganicchemistry.com
Thermodynamic control is favored at higher temperatures and with longer reaction times, allowing the reaction to reach equilibrium. The major product will be the most thermodynamically stable stereoisomer. wikipedia.orgKinetic control , conversely, is favored at lower temperatures and with shorter reaction times. Under these conditions, the reaction is essentially irreversible, and the major product is the one that is formed fastest—the one with the lowest activation energy barrier. wikipedia.orgmasterorganicchemistry.com
In the synthesis of substituted 1,3-oxazolidines, this principle is well-documented. For example, in the formation of fused 1,3-oxazolidines from 1-amino-2-indanol, it was found that oxazolidines could be obtained under kinetic conditions. However, the more stable imine was the thermodynamically favored product. The subsequent cyclization of this imine under acylating conditions led to the formation of 2,4-trans-oxazolidines, indicating a controlled stereochemical outcome. nih.gov
Palladium-catalyzed carboamination reactions to form 2,4- and 2,5-disubstituted 1,3-oxazolidines are believed to proceed with kinetic control of stereochemistry, providing products with high levels of diastereoselectivity. nih.gov The use of chiral catalysts, such as chiral magnesium phosphate (B84403), in the one-pot synthesis of 1,3-oxazolidines allows for excellent enantioselectivity by controlling the facial selectivity of the nucleophilic addition to the imine intermediate. nih.govorganic-chemistry.org
The table below summarizes how reaction conditions can influence the product distribution in a reaction with competing kinetic and thermodynamic pathways.
| Control Type | Favored Conditions | Product Determining Factor | Product Characteristics |
|---|---|---|---|
| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Formation (Lowest Activation Energy) | Less Stable, Forms Faster |
| Thermodynamic Control | High Temperature, Long Reaction Time (Equilibrium) | Stability (Lowest Gibbs Free Energy) | More Stable, Forms Slower |
Intramolecular Cyclization and Ring-Opening Processes
Beyond the standard condensation, 1,3-oxazolidines can be synthesized via other intramolecular cyclization reactions. For instance, diastereoselective aza-Wacker cyclizations of O-allyl hemiaminals, derived from allylic alcohols, provide an efficient route to 1,2-aminoalcohol derivatives protected as 5-membered oxazolidine products. nih.gov Similarly, other unsaturated amino alcohols can undergo intramolecular cyclization to form the oxazolidine ring, often promoted by a catalyst. frontiersin.orgresearchgate.net
The 1,3-oxazolidine ring can also undergo ring-opening processes, which are mechanistically the reverse of the formation reaction. This process is most commonly catalyzed by acid. acs.orgacs.org In the presence of water and an acid catalyst, the oxazolidine is hydrolyzed back to the constituent 1,2-amino alcohol and aldehyde. The mechanism involves protonation of the ring oxygen (or nitrogen), followed by nucleophilic attack of water at the C2 carbon, leading to the cleavage of the C-O bond and ring opening. The stability of oxazolidines towards hydrolysis can vary significantly based on the substituents on the ring and the nitrogen atom.
Free-Radical Isomerization and Fragmentation Pathways
While ionic pathways dominate many aspects of oxazolidine chemistry, free-radical mediated reactions have also been explored. Recent research has demonstrated that 2-substituted-1,3-oxazolidines can serve as effective precursors for generating alkyl radicals under mild photo-organo redox catalysis conditions. nih.govacs.org
The proposed mechanism involves the single-electron oxidation of the oxazolidine, which is a good electron donor, by an excited-state photoredox catalyst. This oxidation forms a radical cation intermediate. This intermediate then undergoes an unprecedented C2-C bond cleavage, fragmenting to release a stable carbon-centered radical and a stable iminium ion. acs.org The driving force for this fragmentation is the formation of the stabilized radical (e.g., tertiary, α-oxy, or α-amido) and the resonance-stabilized iminium ion. nih.gov This pathway represents a novel strategy for generating radicals from readily available aldehydes via their oxazolidine derivatives.
Specific kinetic studies on the free-radical isomerization and fragmentation of 3-Butyl-1,3-oxazolidine are not extensively documented in the literature. However, the principles of physical organic chemistry allow for predictions on how such studies could elucidate the mechanism.
Kinetic Isotope Effect (KIE) studies, involving the replacement of a hydrogen atom with its heavier isotope, deuterium (D), are a powerful tool for probing reaction mechanisms. wikipedia.orgprinceton.edupharmacy180.com A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of a reaction. pharmacy180.com A smaller secondary KIE (kH/kD ≈ 1) occurs when the isotopically substituted C-H bond is not broken but is located near the reaction center. wikipedia.org
In the context of the free-radical fragmentation of a 2-substituted this compound, deuteration could be used to probe the proposed mechanism. For instance, if the fragmentation pathway involved a rate-determining hydrogen atom abstraction from the butyl group, deuteration at the α-carbon of the N-butyl group (i.e., N-CH2CH2CH2CH3) would be expected to show a primary KIE. However, the documented mechanism for related N-methyl oxazolidines involves C-C bond cleavage of the radical cation without a hydrogen abstraction step. acs.org In such a case, deuteration of the N-butyl group would likely result in only a small secondary KIE, providing evidence against a hydrogen abstraction mechanism and supporting the C-C fragmentation pathway.
The table below outlines hypothetical KIE results and their mechanistic implications for the radical fragmentation of a 2-substituted this compound.
| Position of Deuteration | Observed kH/kD | Type of KIE | Mechanistic Implication |
|---|---|---|---|
| α-carbon of N-butyl group | ~1.0 - 1.2 | Secondary | C-H bond at this position is not broken in the rate-determining step. Consistent with C-C fragmentation. |
| α-carbon of N-butyl group | > 2 | Primary | C-H bond at this position is broken in the rate-determining step (e.g., via H-atom abstraction). |
| C2-substituent | > 2 | Primary | If a C-H bond on the substituent were being broken in the rate-determining step. |
Examination of Kinetic Isotope Effects
The study of kinetic isotope effects (KIEs) provides valuable insight into the reaction mechanisms of 1,3-oxazolidines, including this compound. This experimental technique involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. The magnitude of the KIE can reveal information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. While specific studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining related systems.
One of the most relevant reactions for 1,3-oxazolidines is hydrolysis, which involves the cleavage of the oxazolidine ring. The mechanism of this reaction is of significant interest, and KIE studies can help to elucidate the transition state structure. For instance, in the acid-catalyzed hydrolysis of 1,3-oxazolidines, a key step is the protonation of the ring nitrogen or oxygen, followed by nucleophilic attack by water and subsequent ring opening.
To illustrate how kinetic isotope effects are applied, consider the hydrolysis of an analogous N-substituted 1,3-oxazolidine. A primary kinetic isotope effect would be expected if a C-H bond at a specific position is broken in the rate-determining step. By replacing this hydrogen with deuterium (D), a heavier isotope, the reaction rate would be expected to decrease. The magnitude of this decrease, expressed as the ratio of the rate constants (kH/kD), provides information about the degree of bond breaking in the transition state.
For example, if the rate-determining step involves the cleavage of the C2-H bond, a significant primary KIE would be observed upon deuteration at this position. Conversely, a small or negligible KIE would suggest that this bond is not significantly weakened in the transition state of the rate-limiting step.
Secondary kinetic isotope effects can also provide mechanistic details. These effects are observed when an isotopic substitution is made at a position that is not directly involved in bond breaking. For example, replacing hydrogen with deuterium at a carbon atom adjacent to the reaction center can influence the reaction rate through changes in hybridization or steric effects in the transition state.
| Isotopic Substitution | Reaction Condition | kH/kD | Mechanistic Implication |
| C2-H vs. C2-D | Acid-catalyzed hydrolysis | 1.1 | C2-H bond is not significantly broken in the rate-determining step. |
| N-CH2-H vs. N-CH2-D (in the alkyl group) | Acid-catalyzed hydrolysis | 1.05 | Minimal secondary KIE, suggesting the N-alkyl group is not sterically hindered in the transition state. |
| Solvent (H2O vs. D2O) | Acid-catalyzed hydrolysis | 2-3 | Significant solvent isotope effect, indicating proton transfer is involved in the rate-determining step. |
Advanced Spectroscopic Analysis and Structural Characterization of 1,3 Oxazolidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is the most powerful tool for determining the solution-state structure of 1,3-oxazolidine derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
The ¹H and ¹³C NMR spectra of 3-Butyl-1,3-oxazolidine are expected to show distinct signals corresponding to the protons and carbons of the oxazolidine (B1195125) ring and the N-butyl substituent. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
In ¹H NMR, the methylene (B1212753) protons at the C2 position (O-CH₂-N) are typically the most deshielded of the ring protons due to being flanked by two heteroatoms. The methylene groups at C4 (O-CH₂) and C5 (N-CH₂) exhibit characteristic shifts, often appearing as complex multiplets due to spin-spin coupling. The protons of the N-butyl group would appear in the upfield region, consistent with an alkyl chain, with the methylene group attached to the nitrogen (N-CH₂) showing a downfield shift compared to the other methylenes in the chain.
In ¹³C NMR, the carbon atoms of the oxazolidine ring are readily identified by their chemical shifts. The C2 carbon (O-C-N) is significantly deshielded, appearing furthest downfield among the ring carbons. The C4 (O-C) and C5 (N-C) carbons resonate at intermediate shifts, while the carbons of the butyl group appear in the typical aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for N-alkyl oxazolidines and related structures.
| Atom Position | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
| C2 (-O-C H₂-N-) | 4.0 - 4.5 | 80 - 88 |
| C4 (-O-C H₂-CH₂-N-) | 3.6 - 4.1 | 65 - 72 |
| C5 (-O-CH₂-C H₂-N-) | 2.7 - 3.2 | 48 - 55 |
| N-C H₂- (Butyl) | 2.4 - 2.8 | 50 - 58 |
| -C H₂- (Butyl) | 1.3 - 1.6 | 28 - 32 |
| -C H₂- (Butyl) | 1.2 - 1.5 | 19 - 22 |
| -C H₃ (Butyl) | 0.8 - 1.0 | 13 - 15 |
While 1D NMR provides essential information, 2D NMR techniques are invaluable for the definitive assignment of complex spectra, especially for substituted oxazolidines.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons within the butyl group by showing cross-peaks between adjacent methylene groups. It would also reveal couplings between the protons on C4 and C5 of the oxazolidine ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal predicted at ~4.2 ppm would show a cross-peak to the carbon signal at ~84 ppm, confirming their assignment to the C2 position.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For this compound, HMBC would show correlations from the N-CH₂ protons of the butyl group to the C5 and potentially C2 carbons of the ring, confirming the point of attachment of the substituent.
The five-membered oxazolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. The orientation of the N-butyl substituent (axial vs. equatorial) and the specific ring conformation can be investigated using NMR data.
Analysis of proton-proton coupling constants (³JHH) can provide insight into the dihedral angles between protons on adjacent carbons (e.g., C4 and C5), which helps to define the ring's pucker. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as ¹H-¹H NOESY, are crucial. An NOE is observed between protons that are close in space, regardless of whether they are connected through bonds. For example, observing an NOE between a proton on the N-butyl group and a specific proton on the oxazolidine ring could provide definitive evidence for the preferred orientation (conformation) of the alkyl chain relative to the ring. For N-substituted 1,3-oxazines, a related six-membered ring system, studies have shown that the preference for axial or equatorial conformers depends on the size of the N-substituent and the solvent polarity. A similar dependency would be expected for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For this compound (C₈H₁₇NO, M.W. = 143.23 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 143. In accordance with the nitrogen rule, the odd nominal mass of the molecular ion is consistent with the presence of a single nitrogen atom.
The fragmentation of N-alkyl oxazolidines is primarily driven by the presence of the two heteroatoms. The most common fragmentation pathway for cyclic amines and ethers is alpha-cleavage, which involves the cleavage of a bond adjacent to the heteroatom.
Key expected fragmentation pathways for this compound include:
Alpha-cleavage adjacent to Nitrogen: The most favorable fragmentation is the loss of the largest alkyl radical from the carbon alpha to the nitrogen atom. For the butyl group, this involves cleavage of the C-C bond beta to the nitrogen, leading to the loss of a propyl radical (•C₃H₇, 43 Da). This would generate a stable, resonance-delocalized cation at m/z 100. This is often the base peak in the spectrum of N-alkyl cyclic amines.
Ring Cleavage: Fragmentation can also be initiated by cleavage of the C-C or C-O bonds within the ring, followed by further rearrangements to yield smaller charged fragments.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 142 | [C₈H₁₆NO]⁺ | Loss of a hydrogen radical (M-1) |
| 100 | [C₅H₁₀NO]⁺ | α-cleavage: Loss of propyl radical (•C₃H₇) from N-butyl group |
| 86 | [C₄H₈NO]⁺ | Ring cleavage pathways |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Butyl cation or ring fragments |
| 43 | [C₃H₇]⁺ | Propyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The spectrum of this compound would be characterized by absorptions typical of an aliphatic amine and an ether within a saturated heterocyclic system.
The most prominent features would be the C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹. The spectrum would lack characteristic bands for O-H (approx. 3200-3600 cm⁻¹), N-H (approx. 3300-3500 cm⁻¹), or C=O (approx. 1650-1750 cm⁻¹) groups, confirming the absence of these functionalities. The key diagnostic bands are the C-O and C-N stretching vibrations, which appear in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |
| 2960 - 2850 | C-H Stretch (Alkyl CH₃, CH₂) | Strong |
| 1470 - 1450 | C-H Bend (CH₂ Scissoring) | Medium |
| 1380 - 1370 | C-H Bend (CH₃ Symmetric Bend) | Medium |
| 1260 - 1000 | C-N Stretch (Aliphatic Amine) | Medium |
| 1150 - 1085 | C-O-C Stretch (Ether, Asymmetric) | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the absolute configuration of chiral centers and the preferred conformation of the molecule in a crystal lattice.
While this compound is likely a liquid at room temperature, crystalline derivatives can be synthesized for analysis. For a crystalline 1,3-oxazolidine derivative, single-crystal X-ray diffraction would unambiguously establish the ring's conformation (e.g., envelope or twisted) and the puckering parameters. It would also show the precise orientation of the N-butyl group relative to the ring. This solid-state data serves as a crucial benchmark for comparison with the solution-state conformations inferred from NMR studies and computational modeling.
Computational Chemistry in Oxazolidine Research
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Tautomeric Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study organic reactions, offering a balance between computational cost and accuracy. For oxazolidines, DFT is particularly useful for exploring reaction pathways and understanding the subtleties of tautomeric equilibria.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. nih.gov By calculating the geometries and energies of these stationary points, a detailed reaction mechanism can be constructed. For the synthesis of 1,3-oxazolidines, which often involves the cyclization of an N-substituted amino alcohol with an aldehyde, DFT can elucidate the precise sequence of bond-forming and bond-breaking events.
Functionals such as B3LYP and M06-2X are commonly employed for these mechanistic studies. acs.org For instance, in a reaction forming an oxazolidine (B1195125) ring, DFT can be used to model the nucleophilic attack of the hydroxyl group onto the iminium ion intermediate. The calculation would identify the transition state for this ring-closing step, and its energy would correspond to the activation barrier for the reaction. A key validation of a calculated transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. nih.gov
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants (or intermediate) with the products. nih.gov This ensures the integrity of the proposed mechanistic pathway. In the context of 3-Butyl-1,3-oxazolidine synthesis, DFT could be used to compare different potential pathways, such as a concerted versus a stepwise mechanism, and determine the most energetically favorable route.
Table 1: Representative Calculated Activation Free Energies (ΔG‡) for Oxazolidinone Formation Pathways Using DFT (M06-2X)
| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Description |
|---|---|---|---|
| Pathway 1 | TS1 | 14.2 | Addition of sulfur ylide to a trans-nitro-olefin, catalyzed by thiourea. acs.org |
| Pathway 2 | TS2 | 16.5 | Addition of sulfur ylide to a cis-nitro-olefin, catalyzed by thiourea. acs.org |
Note: Data is based on a model reaction for oxazolidinone synthesis and is presented to illustrate the application of DFT in determining reaction barriers. acs.org
Tautomerism is a critical consideration in heterocyclic chemistry. While this compound itself is generally stable in its cyclic form, computational methods can be used to investigate the possibility of ring-chain tautomerism, where it could exist in equilibrium with its open-chain Schiff base form (N-butylidene-1-amino-2-butanol). DFT and ab initio methods like Møller–Plesset perturbation theory (MP2) are used to calculate the relative stabilities of these potential tautomers. researchgate.netnih.gov
The calculations typically involve optimizing the geometry of each tautomer and then computing their thermodynamic properties, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). nih.govnih.gov The relative Gibbs free energy (ΔG) between the tautomers allows for the calculation of the equilibrium constant (KT), thus predicting their relative populations at a given temperature. researchgate.netresearchgate.net
Solvent effects are crucial in tautomeric equilibria and can be modeled computationally using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.netcarnegiescience.edu These models simulate the bulk electrostatic effect of the solvent, providing more realistic predictions of tautomer stabilities in solution. For example, a polar solvent might stabilize the more polar open-chain tautomer relative to the cyclic oxazolidine.
Table 2: Calculated Relative Energies for Amino vs. Imino Tautomers of 2-Amino-2-oxazoline
| Method/Basis Set | Phase/Solvent | Tautomer | Relative Energy (kJ/mol) |
|---|---|---|---|
| B3LYP/6-311+G(d,p) | Gas Phase | Amino | 0.0 |
| B3LYP/6-311+G(d,p) | Gas Phase | Imino | 14.0 |
| MP2/6-311+G(d,p) | Gas Phase | Amino | 0.0 |
| MP2/6-311+G(d,p) | Gas Phase | Imino | 13.9 |
Note: This data for a related oxazoline (B21484) derivative illustrates how computational methods are used to determine the relative stability of tautomers. The amino tautomer is predicted to be more stable. researchgate.net
Quantum Mechanics Calculations for Selectivity Rationalization
Many synthetic routes to substituted oxazolidines can yield multiple stereoisomers or regioisomers. Quantum mechanics (QM) calculations are a powerful tool for rationalizing and predicting the selectivity observed in these reactions. acs.orgnih.gov By modeling the transition states leading to the different possible products, the origins of stereoselectivity and regioselectivity can be understood in terms of energy differences.
For example, in the synthesis of a 2,4-disubstituted 1,3-oxazolidine, two diastereomers (cis and trans) can be formed. DFT calculations can be used to locate the transition states for the formation of both diastereomers. A lower calculated activation energy for the transition state leading to the cis isomer would explain a preference for its formation. acs.org This approach allows chemists to understand how factors like steric hindrance or electronic effects in the reactants and catalysts influence the energy landscape of the reaction and, consequently, the product distribution. emich.eduacs.org
These computational studies can guide the development of new synthetic methods. By understanding the factors that control selectivity, reaction conditions, substrates, and catalysts can be modified to favor the formation of a single, desired isomer. emich.edu This is particularly important in medicinal chemistry, where the biological activity of a molecule is often specific to a single stereoisomer.
Theoretical Conformational Analysis of Oxazolidine Rings
The three-dimensional shape of a molecule is fundamental to its reactivity and biological activity. The five-membered 1,3-oxazolidine ring is not planar and can adopt several low-energy conformations. Theoretical conformational analysis uses computational methods to identify these stable conformers and to determine the energy barriers to their interconversion. mdpi.com
For the this compound ring, the primary conformations are typically envelope (with either the carbon or oxygen atom out of the plane) and twist (or half-chair) forms. mdpi.com By performing a systematic scan of the potential energy surface or using molecular dynamics simulations, all relevant low-energy conformations can be identified. The geometry of each conformer is then fully optimized, and their relative energies are calculated.
The N-butyl substituent on the nitrogen atom can exist in different orientations relative to the ring, further increasing the number of possible conformers. Computational analysis can determine the preference for the butyl group to occupy pseudo-axial or pseudo-equatorial positions and how this choice influences the puckering of the oxazolidine ring itself. This detailed conformational landscape is crucial for understanding NMR spectra and for predicting how the molecule might interact with biological targets like enzymes or receptors.
Table 3: Common Conformations of Five-Membered Heterocycles and Puckering Parameters
| Conformation | Description | Puckering Amplitude (q) | Phase Angle (φ) |
|---|---|---|---|
| Planar | All atoms lie in a single plane. | ~0 | N/A |
| Envelope | Four atoms are coplanar, one is out of the plane. | > 0 | Varies |
| Twist (Half-Chair) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | > 0 | Varies |
Note: This table describes the general conformations applicable to the oxazolidine ring. The specific puckering parameters for this compound would be determined via computational analysis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-butylidene-1-amino-2-butanol |
Applications and Advanced Synthetic Utility of 1,3 Oxazolidines
Role as Chiral Auxiliaries in Asymmetric Organic Synthesis
1,3-Oxazolidines are a prominent class of chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Their utility stems from their ability to create a chiral environment that leads to the preferential formation of one diastereomer over another. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.
The alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of asymmetric synthesis, allowing for the formation of stereogenic centers with high control. rsc.orgwilliams.edu The chiral oxazolidinone auxiliary directs the approach of an electrophile to the enolate, leading to a diastereoselective alkylation. However, specific studies detailing the use of a 3-butyl substituted oxazolidine (B1195125) in this capacity are not prevalent in the literature. The stereochemical outcome in these reactions is typically governed by substituents at other positions of the oxazolidine ring which provide effective steric shielding. nih.gov
Asymmetric hydroxylation and fluorination of amide enolates are important methods for synthesizing enantiomerically enriched α-hydroxy and α-fluoro carbonyl compounds. Chiral auxiliaries, including fluorinated oxazolidines, have been developed for these transformations, where they control the facial selectivity of the electrophilic attack. cyu.frresearchgate.net The literature on these reactions emphasizes the role of specific substituents on the auxiliary in achieving high diastereoselectivity, with no specific data found for 3-Butyl-1,3-oxazolidine. nih.gov
Asymmetric aldol (B89426) reactions are a powerful method for constructing carbon-carbon bonds while controlling the stereochemistry of up to two new stereogenic centers. nih.gov Chiral oxazolidinone auxiliaries are widely used to control the stereochemical outcome of these reactions. researchgate.netharvard.edu The stereoselectivity is typically rationalized by the formation of a rigid, chelated transition state. While this is a well-studied area for many oxazolidine derivatives, specific examples and data for this compound are not described in the available research.
Chiral auxiliaries can be employed to direct the stereochemistry of cyclopropanation and epoxidation reactions of nearby double bonds. rsc.orgnih.govnih.gov Similarly, in asymmetric hydrogenation, a chiral auxiliary can control the facial selectivity of hydrogen delivery to a double bond. shu.edu While the broader class of oxazolidines has been explored in these contexts, there is a lack of specific studies focusing on the utility of this compound for these transformations. nih.gov
1,3-Dipolar cycloadditions are valuable for the synthesis of five-membered heterocyclic rings. wikipedia.orgnih.govmdpi.com Chiral auxiliaries can be used to control the stereochemistry of these reactions. The intramolecular Diels-Alder reaction is a powerful tool for the construction of complex cyclic systems, and chiral auxiliaries can influence the facial selectivity of the cycloaddition. masterorganicchemistry.com Again, while these are important applications for chiral auxiliaries in general, specific research on the role of this compound is not documented. nih.govnih.gov
Asymmetric iodolactamization is a method for the synthesis of chiral lactams. Research has shown that chiral oxazolidine auxiliaries can induce high diastereoselectivity in these reactions. For instance, a study on the asymmetric iodolactamization of unsaturated amides employed (4S)-4-((2R)-2-butyl)-2,2-dimethyloxazolidine as the auxiliary, achieving high diastereomeric excess. acs.orgnih.gov This highlights that substituted oxazolidines are effective in this transformation, though it is not the specific this compound compound.
Limited Specific Research Found for this compound in Advanced Synthetic Applications
Following an extensive search for specific applications of the chemical compound This compound , it has been determined that there is a notable lack of detailed, publicly available research literature focusing on its role in the advanced synthetic applications outlined. While the broader class of 1,3-oxazolidines is well-documented in various chemical syntheses, specific data and research findings for the 3-butyl substituted variant are scarce.
The general synthetic utility of 1,3-oxazolidines is widely recognized in the scientific community. They are known to serve as versatile intermediates and building blocks in the creation of complex molecules, including diverse heterocyclic scaffolds. Their application extends to the synthesis of chiral ligands crucial for transition metal catalysis, where the oxazolidine ring can provide a stereochemically defined environment. Furthermore, the oxazolidine moiety has been explored in glycochemistry for the synthesis of complex glycoconjugates and as a prodrug strategy to enhance the lipophilicity and consequently the bioavailability of certain pharmaceutical agents. The derivatization of oxazolidines to create analytical standards is also a known application.
Basic chemical and physical properties for the related compound 3-Butyl-1,3-oxazolidin-2-one are cataloged in databases such as PubChem and the NIST WebBook, providing foundational data. This information is presented in the table below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H13NO2 | PubChem nih.gov |
| Molecular Weight | 143.18 g/mol | PubChem nih.gov |
| CAS Number | 23288-01-9 | NIST WebBook nist.gov |
While the foundational chemistry of 1,3-oxazolidines suggests that this compound could theoretically be employed in the aforementioned advanced applications, the absence of specific research dedicated to this compound prevents a detailed and scientifically accurate discussion as per the requested outline. The scientific community has largely focused on other derivatives of the 1,3-oxazolidine core, leaving the specific synthetic utility of the 3-butyl variant an area with limited exploration in the current body of scientific literature.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Butyl-1,3-oxazolidin-2-one |
Advanced Chemical Transformations and Derivatization Strategies
Exploiting Reactivity for Novel Compound Generation
The inherent reactivity of the this compound ring system provides a versatile platform for the generation of novel and structurally diverse compounds. The strategic cleavage of the oxazolidine ring, either through hydrolysis or reaction with potent nucleophiles, unmasks the constituent N-butylaminoethanol and formaldehyde (B43269) moieties, which can then participate in subsequent synthetic transformations. Furthermore, the intact heterocyclic system can engage in cycloaddition reactions, offering a pathway to more complex molecular architectures.
The facile hydrolysis of 1,3-oxazolidines is a key feature of their chemistry. This reaction is essentially the reverse of their formation and can be catalyzed by acid. The hydrolysis of this compound regenerates N-butylaminoethanol and formaldehyde. This susceptibility to hydrolysis makes this compound a useful precursor for the controlled release of formaldehyde. The kinetics of hydrolysis for various oxazolidines have been studied, revealing that the reaction is subject to general acid-base catalysis and is highly dependent on pH. For instance, oxazolidines derived from formaldehyde generally exhibit rapid hydrolysis. nih.gov The stability of the oxazolidine ring is influenced by the substituents; however, they are generally prone to hydrolysis. wikipedia.org
The ring-opening of 1,3-oxazolidines can also be achieved with strong nucleophiles, such as Grignard reagents. This reaction provides a pathway for the synthesis of novel β-amino alcohols. The reaction of a chiral 1,3-oxazolidine with a Grignard reagent can proceed with high diastereoselectivity, leading to the formation of a new chiral center upon cleavage of the oxazolidine ring. clockss.org This methodology has been successfully applied in the enantioselective synthesis of piperidine (B6355638) alkaloids. clockss.org While specific studies on this compound are not prevalent, the general reactivity pattern suggests that it would react with a Grignard reagent (R-MgX) to yield a tertiary amine after ring cleavage, as depicted in the following general scheme.
General Reaction with Grignard Reagents:
Future Research Directions and Emerging Trends in 1,3 Oxazolidine Chemistry
Development of Novel and Sustainable Synthetic Routes for Substituted Oxazolidines
A primary focus of modern organic synthesis is the development of environmentally benign and efficient methodologies. imist.ma Research into the synthesis of substituted oxazolidines is increasingly aligned with the principles of green chemistry, emphasizing atom economy, the use of safer solvents, and the reduction of hazardous byproducts. nih.govimist.ma
Future efforts are directed towards expanding the scope of multi-component reactions (MCRs), which allow for the construction of complex oxazolidine (B1195125) derivatives in a single step from simple precursors. nih.govnih.gov Asymmetric three-component reactions of anilines, ethyl glyoxalates, and epoxides have been shown to yield multi-substituted 1,3-oxazolidines with high diastereoselectivity and enantioselectivity. mdpi.com These cascade reactions are noted for their resource and atom economy, representing an ecologically favorable approach. nih.gov Another sustainable approach involves catalyst-free condensation reactions in green solvents like ethanol, which can produce N-substituted 1,3-oxazolidines from β-amino alcohols and aldehydes under mild conditions with a simple work-up procedure. lew.ro The use of grinding techniques with catalytic amounts of alkali has also been developed as a concise, transition-metal-free, and high-yielding method for synthesizing 1,3-oxazolidines at room temperature. researchgate.net
Furthermore, the development of continuous flow synthesis is a significant trend. rsc.org This technology offers advantages in safety, scalability, and efficiency. For instance, a polystyrene-supported organocatalyst has been used for the continuous flow synthesis of related 2-oxazolidone scaffolds, demonstrating high recyclability and stability over extended periods. rsc.org Adapting such flow chemistry principles to the synthesis of 1,3-oxazolidines like 3-Butyl-1,3-oxazolidine could lead to more efficient and sustainable industrial production. The use of unique media, such as deep eutectic solvents (DES), which can act as both solvent and catalyst, is another promising avenue for creating atom-economic and environmentally gentle protocols for heterocycle synthesis. rsc.org
| Synthetic Strategy | Key Features | Compound Class | Reference |
| Asymmetric Multi-Component Reaction | Cascade process, high atom economy, high stereoselectivity. | Multi-substituted 1,3-Oxazolidines | nih.govmdpi.com |
| Catalyst-Free Condensation | Green solvent (ethanol), mild conditions, simple work-up. | 1,3-Oxazolidines | lew.ro |
| Grinding Technique | Solvent-free/minimal solvent, room temperature, transition-metal-free. | 1,3-Oxazolidines | researchgate.net |
| Continuous Flow Synthesis | High recyclability of catalyst, stable process, efficient. | 2-Oxazolidinones | rsc.org |
| Deep Eutectic Solvents (DES) | Dual role as solvent and catalyst, environmentally gentle. | Oxazolidinones | rsc.org |
Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of advanced computational tools, particularly Density Functional Theory (DFT), with experimental studies is becoming indispensable in the field of 1,3-oxazolidine chemistry. uv.esiucr.orgnih.gov
DFT calculations have been successfully employed to investigate the mechanisms of various reactions involving oxazolidines. uv.esiucr.org For example, theoretical studies have been used to elucidate the mechanistic pathways of the conversion of N-Boc protected 1,2-aminoalcohols into 1,3-oxazolidin-2-ones, helping to explain the observed stereochemical outcomes. uv.es These studies can differentiate between competing mechanisms, such as intramolecular Sₙ2 versus double Sₙ2 processes, by calculating the energy profiles of possible intermediates and transition states. uv.es Similarly, computational methods are vital for understanding the complex mechanisms of 1,3-dipolar cycloaddition reactions that can form oxazolidine rings, providing insights into the regio- and stereoselectivity of these transformations. nih.govmdpi.com
The phenomenon of ring-chain tautomerism, a reversible isomerization between a cyclic oxazolidine and its open-chain Schiff base form, is a key characteristic of this heterocyclic system. nih.govnih.gov The position of this equilibrium is highly sensitive to the nature of substituents on the ring, the solvent, and other conditions. nih.gov Computational studies can model these equilibria, complementing experimental data from NMR spectroscopy and mass spectrometry to provide a comprehensive picture of the factors controlling this dynamic process. nih.govnih.gov Future research will likely see an increased application of these integrated approaches to predict and control the outcomes of reactions involving the 1,3-oxazolidine framework, including for N-alkyl derivatives like this compound.
Exploration of New Asymmetric Applications and Rational Design of Chiral Catalysts and Auxiliaries
The 1,3-oxazolidine ring is a privileged structure in asymmetric synthesis, frequently serving as a chiral auxiliary or as a component of a chiral ligand for transition metal catalysts. rsc.orgrsc.orgnih.gov A significant future direction involves the rational design of new chiral catalysts and auxiliaries based on this framework to address current challenges in stereoselective synthesis.
Chiral 1,3-oxazolidine ligands are attractive because their rigid and sterically tunable structure can host multiple chiral centers. rsc.orgrsc.org This modularity allows for the synthesis of diverse ligand libraries from readily available chiral amino alcohols. rsc.org These ligands have found success in a variety of asymmetric reactions, including alkylations, cycloadditions, and aldol (B89426) reactions. rsc.orgrsc.org Future research will focus on developing novel oxazolidine-based ligands, such as new phosphinooxazoline (PHOX) analogues, for an even broader range of transformations, including challenging reactions like enantioselective Heck reactions and decarboxylative asymmetric protonations. acs.org
The development of organocatalysis presents another major trend. Bifunctional organocatalysts, such as those based on cinchona alkaloids, have been shown to effectively catalyze the asymmetric synthesis of 1,3-oxazolidines via formal [3+2] cycloaddition reactions. oup.com Similarly, chiral magnesium phosphate (B84403) catalysts have enabled the highly efficient one-pot synthesis of chiral 1,3-oxazolidines from imines and alcohols. nih.govacs.org The rational design of these catalysts, aided by computational modeling, will be key to achieving higher efficiency and enantioselectivity for a wider range of substrates. The application of oxazolidines derived from simple, scalable precursors like this compound as scaffolds for new catalyst development remains an area ripe for exploration.
| Application Area | Catalyst/Auxiliary Type | Example Reactions | Reference |
| Asymmetric Catalysis | Chiral 1,3-Oxazolidine Ligands | Alkylations, Allylic Alkylations, Cycloadditions, Aldol Reactions | rsc.orgrsc.org |
| Asymmetric Catalysis | Phosphinooxazoline (PHOX) Ligands | Heck Reaction, Decarboxylative Protonation | acs.org |
| Organocatalysis | Cinchona-Alkaloid-Thiourea Catalysts | Formal [3+2] Cycloaddition | oup.com |
| Organocatalysis | Chiral Magnesium Phosphate Catalysts | Enantioselective Addition of Alcohols to Imines | nih.govacs.org |
Investigation of Unique Reactivity Profiles within the 1,3-Oxazolidine Framework
Beyond established applications, ongoing research seeks to uncover and exploit unique reactivity patterns inherent to the 1,3-oxazolidine ring. A central aspect of this is the aforementioned ring-chain tautomerism, which represents a dynamic equilibrium that can be harnessed for various chemical transformations. nih.gov
This tautomeric process involves the reversible cleavage of the C2-O bond, opening the ring to form an iminium ion and an alcohol moiety, or the C2-N bond to form a Schiff base. nih.govnih.govacs.org The equilibrium can be influenced by factors such as pH, temperature, and the electronic nature of substituents. nih.govmdpi.com For example, in acidic media, mercaptomethyl bisoxazolidines have been shown to undergo a ring-chain-ring tautomeric equilibration to form thermodynamically more stable spiro-thiazolidine structures. nih.gov Understanding and controlling this dynamic behavior is a key research goal, as it could be exploited in the development of dynamic combinatorial libraries, stimuli-responsive materials, and novel prodrug strategies where the oxazolidine ring acts as a temporary protecting group that is cleaved under specific physiological conditions. nih.govacs.org
Furthermore, 1,3-oxazolidines can participate in cycloaddition reactions, acting as precursors for azomethine ylides in 1,3-dipolar cycloadditions to form more complex heterocyclic systems. mdpi.com Research is also exploring novel rearrangements and ring-opening reactions that could provide access to valuable synthetic intermediates, such as β-amino alcohols. The influence of the N-substituent, such as the butyl group in this compound, on these reactivity profiles is an area that warrants more detailed investigation, as it can significantly impact the stability and electronic properties of the heterocyclic ring.
Q & A
Q. What frameworks are recommended for analyzing structure-activity relationships (SAR) in oxazolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
